

# Application Notes and Protocols for Oral Administration of Uzansertib in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Uzansertib |           |
| Cat. No.:            | B10819291  | Get Quote |

### Introduction

**Uzansertib** (also known as INCB053914) is a potent, orally available, and ATP-competitive pan-inhibitor of PIM (Proviral Integration site for Moloney murine leukemia virus) kinases.[1][2] It demonstrates significant activity against all three isoforms: PIM1, PIM2, and PIM3.[3][4] PIM kinases are serine/threonine kinases that play a crucial role in cell survival and proliferation, making them a key target in various hematological malignancies and solid tumors.[1][5] These application notes provide detailed protocols for the preparation and oral administration of **Uzansertib** in murine models for preclinical research.

# **Physicochemical Properties of Uzansertib**

A summary of the key physicochemical properties of **Uzansertib** is presented in Table 1. Understanding these properties is essential for selecting an appropriate vehicle for oral formulation. **Uzansertib** is a solid, white to off-white powder.[4]

Table 1: Physicochemical Properties of Uzansertib



| Property             | Value                    | Reference |
|----------------------|--------------------------|-----------|
| Molecular Formula    | C26H26F3N5O3             | [2]       |
| Molecular Weight     | 513.51 g/mol             | [2][4]    |
| Appearance           | White to off-white solid | [4]       |
| Solubility (in DMSO) | 100 mg/mL (194.74 mM)    | [4]       |
| Storage (Powder)     | -20°C for 3 years        | [4][6]    |
| Storage (In solvent) | -80°C for 6 months       | [4]       |

# **Experimental Protocols**Preparation of Uzansertib for Oral Administration

Successful oral administration of **Uzansertib** in mice requires a formulation that ensures solubility and stability. The following protocols describe the preparation of **Uzansertib** in common vehicles used for in vivo studies.

#### Materials:

- Uzansertib powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Saline (0.9% NaCl)
- SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
- Corn Oil
- Sterile microcentrifuge tubes
- Vortex mixer



Sonicator (optional)

#### Recommended Vehicle Formulations:

Several vehicle compositions have been shown to effectively solubilize **Uzansertib** for oral administration in mice, achieving a concentration of at least 2.5 mg/mL.[4] Researchers should select a vehicle based on their experimental needs and institutional guidelines for animal welfare.

Table 2: Vehicle Formulations for Uzansertib

| Protocol | Vehicle Composition                              | Achievable Concentration |
|----------|--------------------------------------------------|--------------------------|
| 1        | 10% DMSO, 40% PEG300,<br>5% Tween-80, 45% Saline | ≥ 2.5 mg/mL              |
| 2        | 10% DMSO, 90% (20% SBE-<br>β-CD in Saline)       | ≥ 2.5 mg/mL              |
| 3        | 10% DMSO, 90% Corn Oil                           | ≥ 2.5 mg/mL              |

Protocol for Vehicle 1 (DMSO/PEG300/Tween-80/Saline):

This is a commonly used vehicle for compounds with poor water solubility.

- Weigh Uzansertib: Accurately weigh the required amount of Uzansertib powder.
- Dissolve in DMSO: Add the appropriate volume of DMSO to the **Uzansertib** powder to create a 10% DMSO solution relative to the final volume. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[4]
- Add PEG300: Add the corresponding volume of PEG300 (40% of the final volume) to the DMSO/Uzansertib mixture. Vortex until the solution is homogeneous.
- Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) and vortex to ensure complete mixing.







 Add Saline: Finally, add saline to bring the solution to the final desired volume (45% of the final volume). Vortex thoroughly. The final solution should be clear.[4]

Example Calculation for 1 mL of 2.5 mg/mL **Uzansertib** Solution (Vehicle 1):

• Uzansertib: 2.5 mg

• DMSO: 100 μL

• PEG300: 400 μL

• Tween-80: 50 μL

• Saline: 450 μL

Workflow for **Uzansertib** Formulation Preparation:





Click to download full resolution via product page

Caption: Workflow for the preparation of **Uzansertib** oral formulation.



# **Oral Administration Protocol (Oral Gavage)**

Oral gavage is a standard method for precise oral dosing in mice.

#### Materials:

- Prepared Uzansertib formulation
- Appropriately sized feeding needle (e.g., 20-22 gauge, 1-1.5 inches long, with a ball tip)
- Syringe (1 mL)
- Animal scale

#### Procedure:

- Animal Handling: Handle the mice gently but firmly to minimize stress. Proper restraint is crucial for a safe and successful gavage.
- Dosage Calculation: Weigh each mouse before administration to calculate the precise volume of the **Uzansertib** formulation to be administered. In vivo studies have utilized dosages ranging from 25-100 mg/kg, administered twice daily.[4][6]
- Filling the Syringe: Draw the calculated volume of the Uzansertib solution into the syringe, ensuring there are no air bubbles.
- Gavage Technique:
  - Securely restrain the mouse with one hand, allowing the head and neck to be gently extended.
  - Insert the feeding needle into the mouth, slightly to one side of the tongue.
  - Gently advance the needle along the roof of the mouth and down the esophagus. There
    should be no resistance. If resistance is felt, withdraw the needle and reposition.
  - Once the needle is correctly positioned in the esophagus/stomach, slowly dispense the contents of the syringe.



 Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress or adverse reactions.

# **Mechanism of Action and Signaling Pathway**

**Uzansertib** is a pan-PIM kinase inhibitor. The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[5][7] PIM kinases are constitutively active and play a significant role in promoting cell survival and proliferation by phosphorylating various downstream targets involved in these processes.[1][7] By inhibiting all three PIM isoforms, **Uzansertib** prevents the phosphorylation of these downstream targets, leading to an anti-proliferative effect in cancer cells that overexpress PIM kinases.[2][3]

PIM Kinase Signaling Pathway:





Click to download full resolution via product page

Caption: Simplified PIM kinase signaling pathway and the inhibitory action of Uzansertib.

## **Data Summary**

Table 3: In Vivo Dosing of Uzansertib in Mice



| Parameter            | Details                                             | Reference |
|----------------------|-----------------------------------------------------|-----------|
| Animal Model         | Mice bearing MOLM-16 (AML) or KMS-12-BM (MM) tumors | [4]       |
| Dosage               | 25-100 mg/kg                                        | [4][6]    |
| Administration Route | Oral (PO)                                           | [4][6]    |
| Frequency            | Twice a day                                         | [4][8]    |
| Duration             | 15 days                                             | [4][8]    |

### Conclusion

These protocols provide a comprehensive guide for the preparation and oral administration of **Uzansertib** in mice. Adherence to these guidelines will help ensure consistent and reproducible results in preclinical studies investigating the efficacy of this PIM kinase inhibitor. Researchers should always follow their institution's animal care and use committee guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. Uzansertib | C26H26F3N5O3 | CID 90279868 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. uzansertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Uzansertib | TargetMol [targetmol.com]
- 7. Targeting Pim kinases in hematological cancers: molecular and clinical review PMC [pmc.ncbi.nlm.nih.gov]



- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Administration of Uzansertib in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819291#how-to-prepare-uzansertib-for-oral-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com